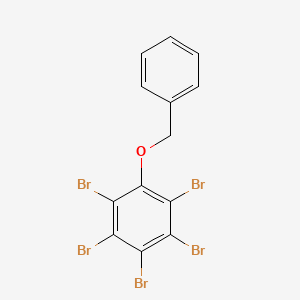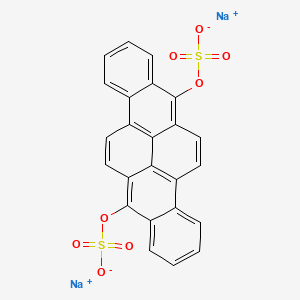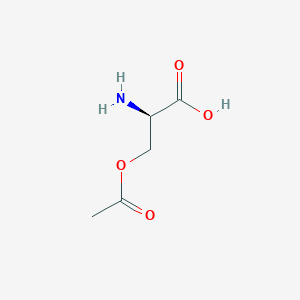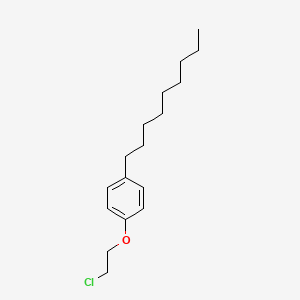
3-Aminomethyl-2-phenyl-4-(2-thienyl)-6-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminomethyl-2-phenyl-4-(2-thienyl)-6-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminomethyl-2-phenyl-4-(2-thienyl)-6-(trifluoromethyl)pyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring can be constructed through cyclization reactions.
Functional Group Introduction: The phenyl, thienyl, and trifluoromethyl groups can be introduced through various substitution reactions.
Aminomethylation: The aminomethyl group can be added using reagents like formaldehyde and ammonia under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
3-Aminomethyl-2-phenyl-4-(2-thienyl)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like halogens, acids, or bases.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of 3-Aminomethyl-2-phenyl-4-(2-thienyl)-6-(trifluoromethyl)pyridine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
2-Phenyl-4-(2-thienyl)pyridine: Lacks the aminomethyl and trifluoromethyl groups.
3-Aminomethyl-2-phenylpyridine: Lacks the thienyl and trifluoromethyl groups.
4-(2-Thienyl)-6-(trifluoromethyl)pyridine: Lacks the aminomethyl and phenyl groups.
Uniqueness
3-Aminomethyl-2-phenyl-4-(2-thienyl)-6-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which can impart distinct chemical properties and biological activities. The presence of the trifluoromethyl group, for example, can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications.
特性
分子式 |
C17H13F3N2S |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
[2-phenyl-4-thiophen-2-yl-6-(trifluoromethyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C17H13F3N2S/c18-17(19,20)15-9-12(14-7-4-8-23-14)13(10-21)16(22-15)11-5-2-1-3-6-11/h1-9H,10,21H2 |
InChIキー |
IMHIAFDMQSOJKH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=N2)C(F)(F)F)C3=CC=CS3)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13732267.png)


![2-piperidin-1-yl-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B13732278.png)







![8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol](/img/structure/B13732330.png)
